molecular formula C8Cl3F17Si B13397561 Perfluoro-octyltrichlorosilane CAS No. 220791-24-2

Perfluoro-octyltrichlorosilane

Cat. No.: B13397561
CAS No.: 220791-24-2
M. Wt: 553.5 g/mol
InChI Key: AVXLXFZNRNUCRP-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorooctyltrichlorosilane: is an organosilicon compound with the chemical formula C8H4Cl3F13Si . It is known for its unique properties, including low surface tension, high thermal stability, and chemical inertness. This compound is widely used in various industrial applications, particularly in the production of coatings, lubricants, and high-performance polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane can be synthesized through the reaction of octafluorooctane with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorination catalyst and an organic solvent .

Industrial Production Methods: The industrial production of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane involves its ability to form self-assembled monolayers on various substrates. This is achieved through the reaction of its trichlorosilane groups with hydroxyl groups on the substrate surface, leading to the formation of strong siloxane bonds. The perfluorinated tail imparts hydrophobic and oleophobic properties to the surface, reducing surface energy and enhancing anti-adhesive behavior .

Properties

IUPAC Name

trichloro(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl3F17Si/c9-29(10,11)8(27,28)6(22,23)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(24,25)26
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXLXFZNRNUCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl3F17Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348349
Record name Perfluorooctyltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220791-24-2
Record name Perfluorooctyltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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